2-Amino-3-(3-nitrophenyl)propanoic acid

Vue d'ensemble

Description

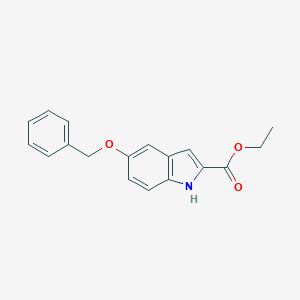

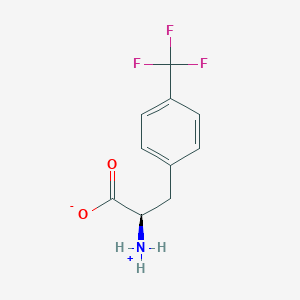

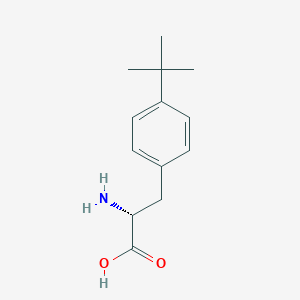

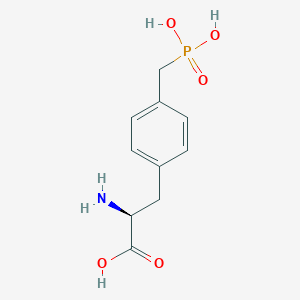

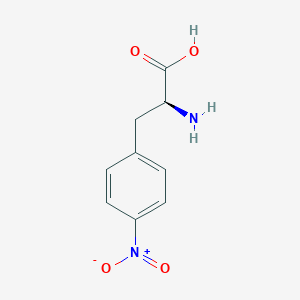

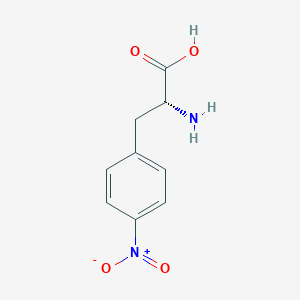

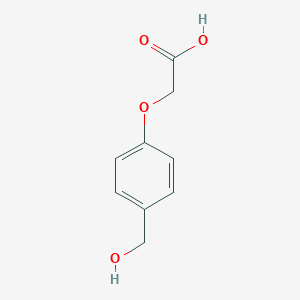

2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-DL-Phenylalanine, is a compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The compound is also known by other names such as DL-3-NO2-Phe-OH, and its CAS number is 19883-74-0 .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) . The Canonical SMILES structure is C1=CC(=CC(=C1)N+[O-])CC(C(=O)O)N . Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 210.06405680 g/mol . The Topological Polar Surface Area is 109 Ų , and it has a Heavy Atom Count of 15 .Applications De Recherche Scientifique

Antioxidant, Anti-inflammatory, and Antiulcer Activity : A study synthesized novel derivatives of 2-amino-3-(3-nitrophenyl)propanoic acid, demonstrating significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Short Synthesis for Derivatives : An effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, a derivative of this compound, was developed, showcasing its potential in various applications (Nagel, Radau, & Link, 2011).

Synthesis and Docking Studies of Organotin(IV) Complexes : A study focused on the synthesis of organotin(IV) complexes derived from N-Phthalimido β-Amino Acid Derivatives, including derivatives of this compound. These complexes exhibited antibacterial activity and were tested for hypoglycemic activities in diabetic rabbits (Ahmed et al., 2021).

Spectroscopic Profiling and Molecular Docking Analysis : Another study focused on the characterization of 3-Amino-3-(2-nitrophenyl) propionic acid through spectroscopic profiling and molecular docking. This study highlighted its low toxicity levels and potential for binding with different proteins (Abraham et al., 2018).

Photolabile Amino Protecting Group for Amino Acids : 2-(2-Nitrophenyl)propyloxycarbonyl, a related compound, has been used as a photolabile protecting group for amino acids in peptide synthesis (DeLisi, Laursen, & Bhushan, 2003).

Synthesis of Dabigatran Etexilate : A study described the synthesis of Dabigatran Etexilate starting from 4-methylamino-3-nitrobenzoic acid, a compound structurally related to this compound (Cheng Huansheng, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

“2-Amino-3-(3-nitrophenyl)propanoic acid” is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine .

Mode of Action

As a phenylalanine derivative, it may interact with the same targets as phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and potentially preventing exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine, and by extension “this compound”, is involved in the phenylalanine metabolic pathway. This pathway is responsible for the synthesis of key neurotransmitters and hormones, which are crucial for various physiological functions .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may be affected by factors such as its solubility, the pH of the gastrointestinal tract, and the presence of transport proteins .

Result of Action

As a phenylalanine derivative, it may influence the secretion of anabolic hormones and the supply of fuel during exercise, potentially preventing exercise-induced muscle damage .

Analyse Biochimique

Biochemical Properties

As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules involved in amino acid metabolism .

Cellular Effects

Amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dark place, sealed in dry conditions .

Metabolic Pathways

As a derivative of phenylalanine, it may be involved in amino acid metabolism .

Transport and Distribution

It is slightly soluble in water .

Subcellular Localization

As an amino acid derivative, it may be found in various cellular compartments where amino acid metabolism occurs .

Propriétés

IUPAC Name |

2-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19883-74-0 | |

| Record name | NSC21948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.